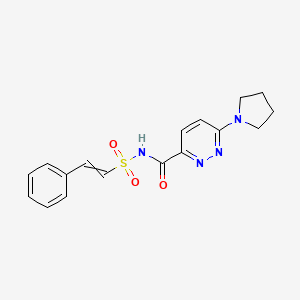![molecular formula C18H23Cl2N3O B2533549 [2-(5-メトキシ-2-メチル-1H-インドール-3-イル)エチル][(ピリジン-2-イル)メチル]アミン二塩酸塩 CAS No. 1351633-22-1](/img/structure/B2533549.png)
[2-(5-メトキシ-2-メチル-1H-インドール-3-イル)エチル][(ピリジン-2-イル)メチル]アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry
科学的研究の応用
[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including [2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the final product .
化学反応の分析
Types of Reactions
[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
作用機序
The mechanism of action of [2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
Its combination of indole and pyridine moieties makes it a versatile compound for various research and industrial purposes .
特性
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.2ClH/c1-13-16(8-10-19-12-14-5-3-4-9-20-14)17-11-15(22-2)6-7-18(17)21-13;;/h3-7,9,11,19,21H,8,10,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVUQWUMXILCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)
![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)


![N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2533474.png)


![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2533482.png)
![2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2533483.png)
![1-(3-methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2533484.png)

![2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanylquinoxalin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2533486.png)
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2533487.png)
![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2533488.png)
